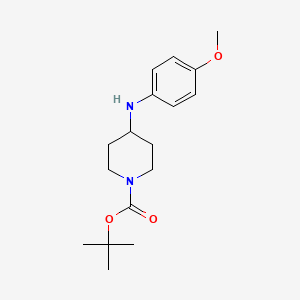

tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate

Overview

Description

Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate is a synthetic organic compound that belongs to the class of tetrahydropyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a tetrahydropyridine ring, and a 4-methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of the tetrahydropyridine ring, followed by the introduction of the tert-butyl ester group and the 4-methoxyaniline moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent product quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate include other tetrahydropyridine derivatives and compounds with similar functional groups, such as:

- Tert-butyl 4-(4-hydroxyanilino)tetrahydro-1(2H)-pyridinecarboxylate

- Tert-butyl 4-(4-chloroanilino)tetrahydro-1(2H)-pyridinecarboxylate

- Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-methoxyaniline moiety, in particular, may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical transformations.

Biological Activity

tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate (CAS: 306934-84-9) is a synthetic compound belonging to the class of pyridine derivatives. Its molecular formula is CHNO, with a molecular weight of 306.41 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydropyridine core substituted with a methoxyaniline group. The presence of the tert-butyl group enhances its lipophilicity, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 306.41 g/mol |

| CAS Number | 306934-84-9 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Research indicates that compounds similar to this compound may interact with various biological pathways. The structural features suggest potential activity as a receptor ligand, possibly modulating neurotransmitter systems or exhibiting anti-inflammatory properties.

Antioxidant Activity

Studies have shown that certain pyridine derivatives possess antioxidant properties, which may be attributed to their ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress-related damage.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial effects against various bacterial strains. The presence of the methoxyaniline moiety is thought to enhance these properties by affecting the permeability of bacterial membranes.

Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit neuropharmacological effects, potentially acting on serotonin or dopamine receptors. This could position it as a candidate for further research in treating neurological disorders.

Case Studies and Research Findings

-

Structure-Activity Relationship Studies :

Research conducted on related compounds has established a correlation between structural modifications and biological activity. For instance, variations in the substituents on the pyridine ring have been linked to changes in receptor affinity and selectivity . -

In Vivo Studies :

Animal models have been utilized to assess the pharmacokinetics and therapeutic effects of similar compounds. These studies often focus on behavioral changes in response to administration, providing insights into potential applications in anxiety or depression treatments . -

Comparative Analysis :

A comparative analysis of various pyridine derivatives revealed that those with methoxy substitutions exhibited enhanced bioactivity compared to their unsubstituted counterparts. This highlights the significance of functional groups in modulating biological responses .

Properties

IUPAC Name |

tert-butyl 4-(4-methoxyanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-14(10-12-19)18-13-5-7-15(21-4)8-6-13/h5-8,14,18H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUFBKHEFBKBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379817 | |

| Record name | tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-84-9 | |

| Record name | tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.